Crassinervic acid

Description

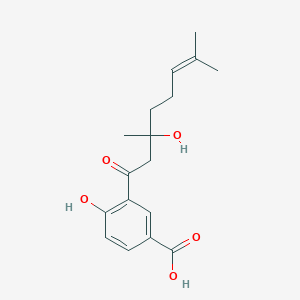

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22O5 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

4-hydroxy-3-(3-hydroxy-3,7-dimethyloct-6-enoyl)benzoic acid |

InChI |

InChI=1S/C17H22O5/c1-11(2)5-4-8-17(3,22)10-15(19)13-9-12(16(20)21)6-7-14(13)18/h5-7,9,18,22H,4,8,10H2,1-3H3,(H,20,21) |

InChI Key |

YHANYRDRFGGDNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(CC(=O)C1=C(C=CC(=C1)C(=O)O)O)O)C |

Synonyms |

crassinervic acid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Crassinervic Acid

Crassinervic acid is a secondary metabolite found predominantly within the plant kingdom, specifically in the genus Piper.

Plant Sources and Biodiversity Exploration of this compound

The primary and eponymous source of this compound is Piper crassinervium, from which it was first isolated. gerli.comnih.govwikipedia.org This species, along with other members of the Piper genus, has been a focal point for the discovery of novel bioactive compounds. actascientific.com Research has confirmed the presence of this compound in various Piper species, highlighting the rich chemical diversity within this plant family. gerli.comwikipedia.org Similar prenylated benzoic acid derivatives have also been identified in related species such as Piper aduncum and Piper gaudichaudianum, which produce aduncumene (B1251513) and gaudichaudianic acid, respectively. gerli.comwikipedia.orgactascientific.com

Identification of Co-occurring Secondary Metabolites in Piper Extracts

The phytochemical investigation of Piper crassinervium extracts has revealed a complex mixture of secondary metabolites co-existing with this compound. Through various analytical techniques, researchers have identified several classes of compounds.

In a study utilizing bioassay-guided fractionation, the flavanones sakuranetin (B8019584) and naringenin (B18129) were isolated alongside this compound from the leaves of P. crassinervium. nih.gov Further investigation of leaf extracts has also led to the identification of prenylated hydroquinones. researchgate.net Additionally, other known compounds, including various benzoic acids and chromenes, have been identified in extracts containing this compound. acs.orgresearchgate.net The essential oil of P. crassinervium contains a different profile of compounds, with major constituents identified as myristicin, elemicin, epi-β-caryophyllene, and β-caryophyllene. mdpi.com

The following table provides a summary of the major classes of secondary metabolites found alongside this compound in Piper crassinervium.

| Class of Compound | Specific Examples |

| Flavonoids | Sakuranetin, Naringenin |

| Prenylated Hydroquinones | - |

| Benzoic Acids | - |

| Chromenes | - |

| Phenylpropanoids | Myristicin, Elemicin |

| Sesquiterpenes | epi-β-caryophyllene, β-caryophyllene |

Advanced Isolation Techniques for this compound

The purification of this compound from crude plant extracts necessitates the use of advanced separation methodologies. These techniques are often employed in a stepwise manner to achieve a high degree of purity.

Bioactivity-Guided Fractionation Strategies for this compound

Bioactivity-guided fractionation is a pivotal strategy in the isolation of this compound. This approach involves a systematic process of separating the initial plant extract into various fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until the pure, active compound is isolated.

This methodology has been successfully used to isolate this compound from the dichloromethane (B109758) extract of Piper crassinervium leaves, guided by its antifungal activity against fungi like Cladosporium cladosporioides and C. sphaerospermum. nih.govacs.orgresearchgate.netresearchgate.net The process typically begins with solvent partitioning of the crude extract, followed by various chromatographic techniques applied to the most potent fractions. scielo.brsrce.hr

Chromatographic Separation Methods for this compound Isolation

Chromatography is an indispensable tool for the purification of this compound from the complex mixtures of plant extracts. khanacademy.org Several chromatographic techniques are employed, often in combination, to achieve the desired level of purity.

Column Chromatography: This is a fundamental technique used in the initial stages of purification. The crude or partially purified extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent or a gradient of solvents of increasing polarity. ijpsjournal.com

Thin-Layer Chromatography (TLC): TLC is frequently used as an analytical tool to monitor the separation process and to identify the fractions containing the target compound. nih.govacs.orgresearchgate.net Bioautographic TLC assays, where the developed TLC plate is sprayed with a fungal suspension, can directly pinpoint the antifungal compounds like this compound. acs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often the method of choice. researchgate.net It offers high resolution and efficiency in separating compounds with similar chemical properties. Different types of HPLC, such as ion-exchange chromatography, can be particularly useful for separating acidic compounds like this compound. diduco.comsamyangtrilite.co.kr

The isolation of this compound typically involves a multi-step chromatographic process, which may include initial separation by column chromatography over silica gel, followed by further purification steps such as Sephadex LH-20 column chromatography and final polishing by HPLC. mdpi.com

Biosynthetic Pathways of Crassinervic Acid

Proposed Biosynthetic Precursors and Intermediates of Crassinervic Acid

The biosynthesis of this compound, a prenylated benzoic acid derivative found in Piper species, is proposed to originate from two distinct primary metabolic pathways: the shikimate pathway, which provides the aromatic core, and the terpenoid (or isoprenoid) pathway, which generates the characteristic side chain. psu.eduresearchgate.netactascientific.com

The foundational aromatic structure is believed to be p-hydroxybenzoic acid (p-HBA). scielo.br While several routes to p-HBA exist in plants, evidence from related Piper species suggests the operation of a β-oxidative pathway. This pathway begins with L-phenylalanine, which is first converted to cinnamic acid. unc.edursc.org The cinnamic acid then undergoes a series of reactions analogous to fatty acid β-oxidation, involving shortening of its propyl side chain to yield benzoyl-CoA, which is subsequently hydroxylated to form the p-HBA precursor. scielo.br

The isoprenoid side chain, a geranyl group, is synthesized via the terpenoid biosynthesis pathway. The fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are generated through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. wur.nl Two molecules of IPP and one molecule of DMAPP are condensed to form the C10 intermediate, geranyl pyrophosphate (GPP), which serves as the direct donor for the prenylation of the p-HBA core. wur.nl

Total synthesis studies have corroborated this proposed biosynthetic route by successfully constructing the this compound skeleton from precursors such as p-hydroxybenzoic acid and the geraniol (B1671447) moiety. researchgate.net

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Biosynthetic Pathway | Role in this compound Formation |

| L-Phenylalanine | Shikimate Pathway | Initial precursor for the aromatic ring. unc.edu |

| Cinnamic Acid | Phenylpropanoid Pathway | Intermediate in the formation of the benzoic acid core. researchgate.net |

| p-Hydroxybenzoic Acid (p-HBA) | Phenylpropanoid Pathway (via β-oxidation) | The core aromatic acceptor molecule for prenylation. scielo.br |

| Isopentenyl Pyrophosphate (IPP) | MVA or MEP Pathway | C5 isoprenoid building block for the side chain. wur.nl |

| Dimethylallyl Pyrophosphate (DMAPP) | MVA or MEP Pathway | C5 isoprenoid building block and starter unit for GPP synthesis. wur.nl |

| Geranyl Pyrophosphate (GPP) | Terpenoid Pathway | C10 prenyl donor for attachment to the p-HBA core. wur.nl |

Enzymatic Steps and Catalytic Mechanisms in this compound Biosynthesis

The construction of this compound from its precursors is orchestrated by a precise sequence of enzymatic reactions. While the specific enzymes from Piper crassinervium have not been isolated and characterized, transcriptomic studies in related species and knowledge of similar pathways allow for a proposed enzymatic sequence. scielo.br

Formation of the Aromatic Core (p-HBA): The initial step is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) , a key entry-point enzyme into the phenylpropanoid pathway. unc.edursc.org The conversion of cinnamic acid to p-HBA via the β-oxidative pathway involves a suite of enzymes analogous to those in fatty acid metabolism, including acyl-CoA synthetases, dehydrogenases, hydratases, and importantly, a 3-ketoacyl-CoA thiolase . oup.com

Formation of the Prenyl Donor (GPP): The C10 prenyl donor, geranyl pyrophosphate, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by Geranyl Pyrophosphate Synthase (GPPS) .

Prenylation of the Aromatic Core: The key step in the biosynthesis is the attachment of the geranyl group from GPP to the p-hydroxybenzoic acid core. This electrophilic aromatic substitution is catalyzed by a Prenyltransferase (PT) . scielo.brscielo.org.mx Plant aromatic PTs are often membrane-bound enzymes that facilitate the regiospecific addition of a prenyl group onto a phenolic acceptor molecule. wur.nl In the case of this compound, the prenylation occurs at the C3 position of the p-HBA ring. Transcriptomic analysis of Piper gaudichaudianum, which produces the related compound gaudichaudianic acid, has identified several candidate PT genes that may be responsible for this type of reaction. scielo.br

Genetic and Molecular Basis of this compound Biosynthesis

The genetic blueprint for this compound production resides within the genome of Piper crassinervium, but it has not yet been fully elucidated. However, advances in genomics and transcriptomics in the Piper genus are beginning to shed light on the molecular basis of secondary metabolite production. researchgate.netbiorxiv.orgresearchgate.net

A significant breakthrough comes from a transcriptomic study of Piper gaudichaudianum, a species that synthesizes gaudichaudianic acid, a prenylated and cyclized benzoic acid derivative. scielo.br By sequencing the RNA from tissues actively producing the compound, researchers identified transcripts for all the proposed enzymes in the biosynthetic pathway. scielo.br Crucially, this included several candidate genes for aromatic prenyltransferases , the key enzymes that connect the phenylpropanoid and terpenoid pathways. scielo.br

These findings suggest that the biosynthesis of this compound is likely controlled by a set of specific genes encoding the necessary enzymes (PAL, β-oxidation pathway enzymes, GPPS, and a specific prenyltransferase). These genes are likely expressed in a coordinated manner, possibly in response to developmental cues or environmental stressors like pathogen attack, which is consistent with the known antifungal properties of the compound. actascientific.comresearchgate.net The identification of these genes is a critical step toward understanding the regulation of this compound production and for future metabolic engineering efforts.

Comparative Biosynthesis Studies of this compound with Related Benzoic Acid Derivatives

The biosynthetic pathway to this compound shares a common foundation with numerous other natural products but features a key diversification step.

Comparison with General Benzoic Acid Biosynthesis: The initial stages, converting L-phenylalanine to a benzoic acid core, are fundamental in plant secondary metabolism. oup.com However, while many pathways stop at simple benzoic acids or their esters, the this compound pathway features the crucial addition of an isoprenoid side chain.

Comparison with Other Piper Benzoic Acid Derivatives: Piper species produce a variety of prenylated benzoic acid derivatives, such as aduncumene (B1251513), hostmaniane, and gaudichaudianic acid. plos.orgresearchgate.net The biosynthesis of these compounds likely follows a similar scheme: formation of a p-HBA core followed by prenylation. The structural diversity among these molecules arises from subsequent modifications. For instance, the biosynthesis of gaudichaudianic acid in P. gaudichaudianum involves not only prenylation but also an additional enzymatic step of oxidative cyclization to form a chromene ring, a reaction likely catalyzed by a tocopherol cyclase-like enzyme. scielo.br this compound represents a more direct product of the prenylation step without this subsequent cyclization.

Comparison with Other Prenylated Phenylpropanoids: The fusion of shikimate- and terpenoid-derived precursors is a recurring theme in plant secondary metabolism. For example, the biosynthesis of prenylated flavonoids and furanocoumarins also involves the action of specific prenyltransferases that attach isoprenoid moieties to a phenylpropanoid-derived scaffold. unc.eduwur.nl The enzymes involved, particularly the membrane-bound aromatic prenyltransferases, represent a homologous group that has evolved to accept different aromatic substrates and generate a wide array of bioactive molecules. scielo.org.mx

Chemoenzymatic and Engineered Biosynthesis Approaches for this compound

The complex structure of this compound makes its large-scale production challenging. Chemoenzymatic and engineered biosynthesis offer promising alternative strategies to total chemical synthesis. researchgate.netplos.org

Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to create a more efficient synthesis route. A potential chemoenzymatic strategy for this compound would involve the chemical synthesis of the p-hydroxybenzoic acid precursor and the enzymatic transfer of the geranyl group. The core of this strategy lies in the use of a prenyltransferase. While plant PTs can be difficult to work with due to their membrane-bound nature, soluble PTs from bacteria, such as those from the ABBA superfamily, have shown promise. These enzymes are often more stable and can display relaxed substrate specificity, making them valuable tools for biocatalysis. A key challenge remains the cost-effective supply of the geranyl pyrophosphate (GPP) donor substrate. wur.nl

Engineered Biosynthesis (Metabolic Engineering): A more advanced approach involves engineering a microbial host, such as E. coli or yeast, to produce this compound de novo from simple carbon sources like glucose. This would require the heterologous expression of the entire biosynthetic pathway:

Genes for the production of p-hydroxybenzoic acid from the microbial host's native metabolism.

Genes from the MVA or MEP pathway to produce IPP and DMAPP, which are often already present in host organisms.

A gene for a geranyl pyrophosphate synthase (GPPS) to produce the GPP donor.

The specific prenyltransferase gene that catalyzes the final attachment of GPP to p-HBA.

Identifying and cloning the specific PT gene from Piper crassinervium is the most critical and currently missing piece for this strategy. wur.nl However, the successful engineering of other prenylated aromatics demonstrates the feasibility of this approach once the necessary genetic components are discovered. wur.nl

Chemical Synthesis and Derivatization Research of Crassinervic Acid

Total Synthesis Approaches to Crassinervic Acid

The total synthesis of the proposed structure for this compound has been successfully accomplished. researchgate.net One prominent approach commences with readily available starting materials, geraniol (B1671447) and p-hydroxybenzoic acid, to construct the complex natural product. researchgate.netunits.it This synthesis is crucial not only for confirming the proposed molecular structure but also for enabling further biological and structural studies by providing access to synthetic samples of the compound.

A key achievement in the synthesis of this compound has been the development of an enantioselective route, which allows for the specific production of one enantiomer over the other. researchgate.netunimi.it This was critical for determining the absolute configuration of the naturally occurring levorotatory form. researchgate.net

The cornerstone of the enantioselective methodology is the Sharpless asymmetric epoxidation. researchgate.netunits.it This reaction was applied to geraniol, an allylic alcohol, using L-(+)-diisopropyl tartrate (DIPT) as a chiral catalyst. units.it This step induces the formation of a chiral epoxide with a high enantiomeric excess (93%). units.it Subsequent regioselective ring-opening of this epoxide using a reducing agent like Red-Al yields a chiral diol, which serves as a key intermediate for the rest of the synthesis. units.it This method establishes the stereocenter that is crucial for the molecule's final three-dimensional structure. researchgate.net

The successful enantioselective synthesis was instrumental in assigning the absolute configuration at the C(3') position of the natural (-)-crassinervic acid as (S). researchgate.net By synthesizing the levorotatory form, (-)-1, researchers could compare its properties to the natural isolate. researchgate.net

However, this comparison revealed significant discrepancies between the spectroscopic data (specifically NMR spectra) of the synthetic compound and the natural product. researchgate.netscispace.com These differences have cast doubt on the initially assigned structure of this compound, suggesting that the structure of the natural compound may need revision. researchgate.net This highlights the vital role of total synthesis in not only confirming but also questioning and re-evaluating proposed structures of natural products. researchgate.net

In the synthesis of this compound, the molecule was constructed by combining a complex aldehyde fragment (derived from geraniol) with an aromatic fragment (derived from p-hydroxybenzoic acid). units.it This strategy, which involved four steps to combine aldehyde 915 and aromatic fragment 916, ultimately yielded this compound. units.it The convergent character of this synthesis proved to be highly advantageous, as it facilitated the straightforward preparation of various analogs by simply modifying one of the fragments before the coupling step. researchgate.net

| Key Synthetic Steps in the Total Synthesis of this compound | |

| Reaction Type | Reagents/Method |

| Asymmetric Epoxidation | Sharpless Asymmetric Epoxidation using L-(+)-diisopropyl tartrate (DIPT) |

| Epoxide Ring Opening | Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) |

| Oxidation | Not specified in detail, but used to furnish the aldehyde fragment |

| Fragment Coupling | Combination of an aldehyde fragment and an aromatic fragment |

Synthetic Methodologies for this compound Analogs

To investigate the structural features essential for the antifungal activity of this compound, a series of analogs have been synthesized. researchgate.netresearchgate.netnih.gov This research into structure-activity relationships (SAR) provides valuable insights into how modifications to the molecular structure affect its biological function. researchgate.net The primary synthetic route to these analogs leverages a flexible and efficient chemical sequence. researchgate.net

The principal method for creating the core structure of the this compound analogs is the aldol (B89426) reaction. researchgate.netresearchgate.netnih.gov An aldol reaction is a powerful carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. sigmaaldrich.com

In this specific strategy, methyl 3-acetyl-4-hydroxybenzoate is reacted with a variety of different ketones in an aldol reaction. researchgate.netresearchgate.net By changing the ketone used in this step, chemists can systematically vary the side chain of the resulting analog, allowing for a thorough exploration of how different chemical groups in this part of the molecule influence its antifungal properties. researchgate.net

Following the initial aldol reaction, the synthesis of this compound analogs involves a sequence of standard chemical transformations. researchgate.netresearchgate.netnih.gov These steps typically include reduction, hydrolysis, and oxidation reactions to finalize the structure of the analogs. researchgate.netcnjournals.com

Reduction: This step is often used to convert a ketone or other carbonyl group, formed during the aldol reaction, into a hydroxyl group.

Hydrolysis: This reaction is typically employed to convert an ester group (like the methyl ester on the starting benzoate) into a carboxylic acid, which is a key functional group in the final this compound structure. dur.ac.uk An attempt to hydrolyze a mixture of diastereomers (8a and 8b) in one synthetic route led to an unintended intramolecular Michael reaction, forming a chromanone, which highlights the chemical sensitivity of these intermediates. researchgate.net

Oxidation: This transformation can be used at various stages, for instance, to convert an alcohol to a carbonyl group where needed.

Derivatization Protocols for this compound and Related Compounds

The synthesis of this compound analogs has been a key strategy to understand the structural requirements for its biological activity. researchgate.net Research has focused on modifying its distinct functional groups—the carboxylic acid, the phenolic hydroxyl, and the keto group on the aliphatic side chain—to probe their individual contributions.

Methods for Modifying this compound Functional Groups

The derivatization of this compound and the creation of its analogs primarily involves classical organic reactions targeting its key functional groups. A common strategy for creating a series of analogs involves a multi-step synthesis beginning with an aldol reaction. researchgate.netmolaid.com

Specifically, methyl 3-acetyl-4-hydroxybenzoate is reacted with a variety of ketones to construct the carbon skeleton of the side chain. researchgate.netmolaid.com This is typically followed by a sequence of reduction, hydrolysis, and oxidation reactions to yield the final desired analogs. researchgate.netmolaid.com This approach allows for systematic variation of the side chain's length and substitution pattern.

Key modification methods include:

Aldol Reaction: This reaction is fundamental to building the initial carbon framework by coupling methyl 3-acetyl-4-hydroxybenzoate with different ketones. researchgate.net

Reduction: The keto group introduced via the aldol reaction can be reduced to a secondary alcohol. This modification is crucial for investigating the role of the ketone functionality in the compound's biological activity. researchgate.net

Hydrogenation: Catalytic hydrogenation has been used to reduce double bonds within the side chain, creating saturated analogs. researchgate.net

Hydrolysis: Ester groups, often used as protecting groups for the carboxylic acid during synthesis, are hydrolyzed (saponified) to yield the free carboxylic acid, a feature believed to be important for activity. researchgate.net

Oxidation: Secondary alcohols can be oxidized to re-form a ketone, allowing for the creation of different isomers or related structures. researchgate.net

Intramolecular Reactions: Under certain conditions, such as attempted hydrolysis of specific intermediates, an intramolecular Michael reaction can occur, leading to the formation of a chromanone structure instead of the intended linear side chain. researchgate.net

Chemo- and Regioselective Derivatization Strategies

Achieving specific chemical transformations without affecting other reactive sites is crucial in the synthesis of complex molecules like this compound. The primary strategy for synthesizing analogs chemo- and regioselectively has been the aldol reaction between methyl 3-acetyl-4-hydroxybenzoate and a ketone. researchgate.netmolaid.com This method selectively forms a carbon-carbon bond at the desired position to build the characteristic side chain.

Enantioselective synthesis has also been employed to control the stereochemistry of the chiral center on the side chain. A key example is the use of a Sharpless asymmetric epoxidation of an allylic alcohol as the chirality-inducing step. researchgate.net This reaction establishes a specific stereocenter (S-configuration), which was instrumental in assigning the absolute configuration of the levorotatory form of this compound. researchgate.net

Furthermore, electroreductive carbonylation strategies have been highlighted as powerful methods for accessing multi-substituted β/γ-hydroxyketones with high chemo- and regioselectivity. researchgate.net These advanced methods show high functional group tolerance and can be applied to the late-stage derivatization of natural products, offering precise control over the final molecular architecture. researchgate.net

Structure Activity Relationship Sar Studies of Crassinervic Acid and Analogs

Identification of Key Structural Features for Biological Activity of Crassinervic Acid

Systematic studies involving the synthesis and biological evaluation of this compound analogs have successfully identified several key structural components that are critical for its antifungal activity against fungi such as Cladosporium cladosporioides. researchgate.netresearchgate.netnih.gov

The primary structural elements influencing the biological activity are:

The Carboxylic Acid (COOH) Group: The carboxylic acid moiety on the aromatic ring is considered essential for the antifungal effect. Studies have shown that the antifungal efficiency of this compound increases in more acidic environments (pH 4). researchgate.net This suggests that the protonated, non-ionized form of the carboxylic acid is more readily taken up by the fungal cell, which is a critical step for its mechanism of action. researchgate.net

The Phenolic Hydroxyl (OH) Group: The presence and position of the phenolic hydroxyl group are vital. Both the phenolic OH and the COOH functions appear to be important for antifungal activity. researchgate.net The specific arrangement of these groups on the benzoic acid core contributes significantly to the molecule's interaction with its biological target. To test the importance of the substitution pattern, an isomer analogous to salicylic (B10762653) acid was also evaluated, underscoring the focus on the hydroxyl and carboxyl group interplay. researchgate.net

The Keto Group in the Side Chain: The carbonyl function in the side chain plays a role in the compound's activity. The effect of the keto group was investigated by comparing the activity of this compound (which contains a ketone) with its corresponding alcohol analog. researchgate.net This comparison helps to elucidate whether the hydrogen-bonding capacity or the electrophilicity of the carbonyl carbon is a determining factor for its efficacy.

The Aliphatic Side Chain: Modifications to the length and branching of the aliphatic side chain have been a primary method for generating analogs. researchgate.netresearchgate.net These analogs were typically prepared through an aldol (B89426) reaction, allowing for the introduction of various structural motifs to probe the spatial and lipophilic requirements of the fungal target's binding site. researchgate.net

The antifungal activities of synthesized analogs were assessed using bioautography against Cladosporium cladosporioides, allowing for a direct comparison of their efficacy relative to the parent compound. researchgate.netresearchgate.net

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound/Analog | Structural Modification | Relative Antifungal Activity |

|---|---|---|

| This compound (Parent Compound) | Reference structure | Active |

| Alcohol Analog | Reduction of the side-chain keto group to a hydroxyl group | Activity compared to parent compound to determine the keto group's importance researchgate.net |

| Isomeric Analog | Repositioning of the phenolic OH group to be ortho to the COOH group (salicylic acid-like) | Tested to evaluate the importance of the substituent pattern researchgate.net |

| Side-Chain Variants | Alterations in the length and branching of the aliphatic side chain via aldol condensation with different ketones | Activity varied, indicating sensitivity to the size and shape of the side chain researchgate.net |

| Esterified Analog (Methyl Ester) | Esterification of the carboxylic acid group | Used as a synthetic precursor; hydrolysis to the free acid is a key final step to impart activity researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While SAR studies on this compound have provided qualitative insights, specific 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) for this compound derivatives are not extensively reported in the reviewed scientific literature. mdpi.com The development of such models would be a logical next step, requiring a larger dataset of analogs with quantitatively measured antifungal activities (e.g., EC₅₀ values) to build a statistically robust predictive model. mdpi.com

Influence of Stereochemistry on this compound's Biological Efficacy

This compound possesses a chiral center in its side chain, meaning it can exist as two non-superimposable mirror images called enantiomers ((R) and (S) forms). researchgate.net The three-dimensional arrangement of atoms, or stereochemistry, is often a critical determinant of a molecule's biological efficacy, as biological targets like enzymes and receptors are themselves chiral.

An enantioselective total synthesis of the proposed structure for (−)-crassinervic acid has been accomplished. researchgate.net Through this synthesis, the (S) configuration was assigned to this levorotatory enantiomer. researchgate.net However, the research also noted discrepancies between the spectroscopic data of the synthesized compound and the natural product, raising some questions about the originally assigned structure. researchgate.net

While the synthesis of a specific enantiomer has been achieved, detailed studies directly comparing the antifungal potency of the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture (a 1:1 mix of both) are not available in the reviewed literature. Such a comparison would be essential to fully understand the stereochemical requirements for its antifungal action.

Rational Design of this compound Analogs with Enhanced Activity or Selectivity

Rational design utilizes the understanding of a molecule's SAR to guide the synthesis of new analogs with improved properties. nih.gov The insights gained from identifying the key structural features of this compound (as detailed in section 5.1) form the basis for the rational design of new potential antifungal agents.

The design strategy for this compound analogs has focused on several key areas:

Modification of the Side Chain: The synthesis of a series of analogs was achieved by reacting methyl 3-acetyl-4-hydroxybenzoate with various ketones. researchgate.netnih.gov This approach allows for a systematic exploration of how the size, length, and lipophilicity of the side chain affect antifungal activity. The goal is to optimize the interaction with the hydrophobic pockets of the target enzyme or protein.

Functional Group Interconversion: The deliberate comparison between the keto and alcohol forms of the side chain was a rational approach to determine the importance of a hydrogen bond acceptor (ketone) versus a hydrogen bond donor (alcohol) at that position. researchgate.net

Isomeric Scaffolds: The synthesis and testing of an isomer with a salicylic acid-like arrangement was a rational test of a specific hypothesis regarding the optimal positioning of the crucial hydroxyl and carboxyl groups. researchgate.net

The ultimate aim of these rational design efforts is to create analogs that may exhibit enhanced potency, a broader spectrum of activity, or improved selectivity, potentially leading to the development of new and effective antifungal treatments. nih.govmdpi.com

Preclinical in Vitro Biological Activity Research of Crassinervic Acid

Antifungal Activity Mechanisms of Crassinervic Acid

Research into the antifungal mechanisms of this compound and related benzoic acid derivatives reveals a multifaceted approach to inhibiting fungal growth. The compound's efficacy is influenced by its concentration, environmental factors like pH, and its ability to disrupt the physical structure of fungal cells.

The inhibitory effect of benzoic acid derivatives on fungal growth is directly related to their concentration. researchgate.net Studies on compounds structurally similar to this compound, such as salicylic (B10762653) acid, demonstrate this dose-dependent relationship. For instance, salicylic acid was found to inhibit the mycelial growth of the fungus Eutypa lata in a concentration-dependent manner. researchgate.net While lower concentrations exhibited fungistatic properties, merely halting fungal growth, higher concentrations proved to be fungicidal, leading to fungal cell death. researchgate.net A fungicidal effect was observed at concentrations of 2 mM or higher. researchgate.net This suggests that this compound's antifungal action is likely to follow a similar pattern, where its ability to control fungal proliferation intensifies with increased concentration. The growth of various fungi, including Aspergillus species, has been shown to be inhibited in a dose-dependent manner by different antifungal compounds. nih.gov

Table 1: Concentration-Dependent Effects of Salicylic Acid (a related Benzoic Acid Derivative) on Eutypa lata

| Concentration | Observed Effect | Type of Activity |

|---|---|---|

| 0.1 mM | Inhibition of mycelial growth | Fungistatic researchgate.net |

| 1 mM | Fungistatic properties under plant-like conditions (pH 5.5) | Fungistatic researchgate.net |

The antifungal efficacy of this compound is significantly influenced by environmental factors, particularly pH. researchgate.net Research on benzoic acid derivatives shows that their antifungal activity against Eutypa lata increases in more acidic environments. researchgate.net Specifically, adjusting the experimental pH to a more acidic value of 4.0 enhanced the molecule's effectiveness. researchgate.net This phenomenon is linked to a higher rate of compound uptake by the fungus at lower pH levels. researchgate.net The principle that acidic conditions can bolster the effectiveness of antifungal compounds is well-documented for various agents, as it can influence their chemical state and ability to penetrate fungal cells. mdpi.commedcomhk.comnih.gov

This compound and related compounds exert their antifungal effect by causing significant damage to the fungal cell structure. researchgate.net Observations of fungi treated with salicylic acid, a related benzoic acid derivative, revealed substantial alterations to the mycelium's organization. researchgate.net These changes affected critical cellular components, including the cell wall, mitochondria, vacuoles, and the nucleus. researchgate.net At fungicidal concentrations, the damage was so severe that the fungal filaments appeared to be empty, indicating a complete loss of cellular contents and integrity. researchgate.net This mechanism of disrupting the cell wall and membrane is a common trait among many antifungal agents, leading to cell lysis and death. researchgate.netscielo.brfrontiersin.orgnih.gov

In vitro studies have identified several fungal pathogens that are susceptible to this compound. Bioautography assays have confirmed its antifungal activity against Cladosporium cladosporioides and Cladosporium sphaerospermum. researchgate.netresearchgate.net Furthermore, research on compounds derived from the Piper genus, which includes the source of this compound, indicates a pronounced activity against fungi belonging to the Fusarium genus. researchgate.net This suggests that this compound may possess a targeted spectrum of activity against specific plant-pathogenic fungi.

Table 2: Fungal Pathogens Susceptible to this compound

| Fungal Pathogen | Finding | Source(s) |

|---|---|---|

| Cladosporium cladosporioides | Susceptible in bioautographic TLC assays. | researchgate.netresearchgate.net |

| Cladosporium sphaerospermum | Susceptible in bioautographic TLC assays. | researchgate.netresearchgate.net |

Exploration of Other Preclinical In Vitro Biological Activities of this compound

Beyond its established antifungal properties, preliminary research suggests that this compound may have other biological activities worth investigating.

While direct in vitro studies on the antibacterial activity of this compound are not extensively detailed in the initial search results, its chemical nature and origin provide a basis for its potential in this area. The Piperaceae family, from which this compound is isolated, is recognized for its diverse biological properties, including antibacterial effects. researchgate.net

Furthermore, this compound is a phenolic acid. Other phenolic acids have demonstrated notable in vitro antibacterial activity. nih.gov For example, studies have shown that compounds like p-coumaric acid and sinapic acid exhibit significant antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 31.2 to 62.5 μg/mL. nih.gov Another related compound, protocatechuic acid, has also demonstrated a broad spectrum of antimicrobial activity against various pathogens implicated in surgical site infections. tmc.edu These findings suggest that this compound, as a phenolic acid, warrants further investigation as a potential antibacterial agent.

Table 3: In Vitro Antibacterial Activity of Related Phenolic Acids

| Compound | Bacterium | MIC (μg/mL) |

|---|---|---|

| Sinapic Acid | Staphylococcus aureus | 31.25 nih.gov |

| p-Coumaric Acid | Staphylococcus aureus | 31.25 nih.gov |

| Sinapic Acid | Escherichia coli | 62.50 nih.gov |

Evaluation of Phytotoxic Activity of this compound

The phytotoxic potential of this compound has been evaluated as part of broader screenings of its biological activities. In studies investigating benzoic acid derivatives from Piper species, the phytotoxicity of isolated compounds, including this compound, was assessed. researchgate.net Research findings indicate that while active, the natural substances demonstrated lower toxicity compared to the positive controls used in the assays. researchgate.netresearchgate.net This suggests that this compound possesses a degree of phytotoxicity, though it may be less potent than certain synthetic compounds.

Identification of Molecular and Cellular Targets of this compound Action

Research into the precise molecular and cellular targets of this compound is ongoing, with current evidence pointing towards its interaction with key cellular pathways and specific enzymes, primarily in the context of its antifungal properties.

Cellular Pathway Modulation by this compound (e.g., signal transduction, metabolic pathways)

This compound is believed to exert its biological effects by modulating critical cellular pathways in target organisms. As an antifungal agent, its mechanism may involve the disruption of essential fungal metabolic pathways, such as those responsible for the synthesis of the fungal cell wall or the integrity of the cell membrane. vdoc.pub Some antifungal natural products target ergosterol, a key component of the fungal cell membrane, leading to leakage of cellular components and cell death. vdoc.pub Another potential mechanism is the inhibition of enzymes crucial for fungal cell wall synthesis, a target not present in human cells. vdoc.pub

Furthermore, in silico analyses have suggested a potential interaction between this compound and the Keap1-Nrf2 pathway. kcl.ac.uk This pathway is a master regulator of the cellular response to oxidative stress, controlling the transcription of numerous cytoprotective genes. kcl.ac.uk Modulation of this signal transduction pathway could represent one of the ways this compound exerts its biological activity. kcl.ac.ukkhanacademy.org

The production of compounds like this compound in plants is often part of a defense response to pathogens, which involves the activation of complex signaling cascades leading to the synthesis of phytoalexins and pathogenesis-related (PR) proteins. nih.gov

Receptor or Enzyme Binding Studies for this compound

In silico molecular docking studies have been instrumental in identifying potential enzyme targets for this compound. These computational methods simulate the binding of a ligand to the active site of a protein, predicting the binding affinity and potential for inhibition. researchgate.netaimspress.com

One such study screened a library of fungicidal molecules against vital protein targets in the fungus Fusarium fujikuroi. niscpr.res.in The results identified β-tubulin as a promising target for this compound. Tubulin proteins are essential for the formation of microtubules, which are critical for cell division and structure. The binding of this compound to β-tubulin showed a high affinity, suggesting it could inhibit microtubule formation, thereby exerting its antifungal effect. niscpr.res.in The study compared the binding energy of this compound to that of known fungicides and other natural compounds. niscpr.res.in

| Target Enzyme | Molecule | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| β-tubulin | This compound | -6.8 | niscpr.res.in |

| Bisabolene | -7.1 | niscpr.res.in | |

| Carbendazim (Control Fungicide) | -5.6 | niscpr.res.in | |

| Ipconazole (Control Fungicide) | -5.5 | niscpr.res.in |

This table presents the comparative binding affinity of this compound and other molecules to the β-tubulin enzyme as determined by in silico molecular docking. A more negative binding energy value indicates a higher binding affinity. niscpr.res.in

In Vitro Models for Studying this compound's Biological Effects

A variety of in vitro models have been employed to characterize the biological effects of this compound, particularly its antifungal activity. These assays provide controlled environments to determine the efficacy and spectrum of activity against specific microorganisms.

One of the primary methods used is the bioautographic TLC assay . acs.orgresearchgate.net In this technique, the compound is separated on a Thin-Layer Chromatography (TLC) plate, which is then sprayed with a suspension of fungal spores. After incubation, areas on the plate where fungal growth is inhibited indicate the presence of an active antifungal agent. This method has been used to evaluate this compound's activity against fungal species like Cladosporium cladosporioides and C. sphaerospermum. acs.orgresearchgate.net

Another common in vitro model is the mycelium growth inhibition test . researchgate.net This assay is often performed using a solid medium like Potato Dextrose Agar (B569324) (PDA). niscpr.res.in The compound to be tested is incorporated into the agar at various concentrations, and a plug of fungal mycelium is placed in the center. The radial growth of the fungus is measured over time and compared to a control plate without the test compound. This method was used to validate in silico findings of this compound's activity against Fusarium fujikuroi. niscpr.res.in

| In Vitro Model | Description | Target Organism(s) | Reference |

|---|---|---|---|

| Bioautographic TLC Assay | Detects growth inhibition zones on a TLC plate sprayed with fungal spores. | Cladosporium cladosporioides, C. sphaerospermum | acs.orgresearchgate.net |

| Mycelium Growth Inhibition Test | Measures the inhibition of fungal colony growth on an agar medium containing the test compound. | Fusarium genus, including F. fujikuroi | researchgate.netniscpr.res.in |

Advanced Analytical Methodologies in Crassinervic Acid Research

Spectroscopic Characterization Techniques for Crassinervic Acid

Spectroscopy is a cornerstone in the chemical analysis of this compound, providing detailed information about its molecular structure and functional groups. researchgate.net A combination of techniques is typically employed to build a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules like this compound. emerypharma.comjchps.com It provides detailed information about the carbon-hydrogen framework of the molecule. The process often starts with one-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, which reveal the number and types of proton and carbon environments in the molecule. ipb.pt

However, due to the complexity of the this compound structure, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals. researchgate.netemerypharma.com These advanced techniques reveal correlations between different nuclei, allowing chemists to piece together the molecular puzzle. ipb.pt

Key 2D NMR experiments used in the characterization of this compound and its analogs include:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It helps establish connectivity within spin systems. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This is crucial for assigning specific protons to their corresponding carbons. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule. researchgate.net

The collective data from these experiments allowed researchers to determine the complete structure and relative stereochemistry of this compound. researchgate.net

Table 1: Representative NMR Data for Benzoic Acid Derivatives Similar to this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-2 | 8.94 (d) | 150.28 | C-3, C-4, C-8a |

| H-3 | 7.70 (dd) | 123.53 | C-2, C-4a |

| H-4 | 8.47 (d) | 132.64 | C-2, C-5, C-8a |

| H-6 | 7.64 (d) | 127.07 | C-5, C-8 |

| H-7 | 7.08 (d) | 110.54 | C-5, C-8a |

| O-CH₂ | 4.92 (s) | 65.94 | C-8, COOH |

| COOH | - | 170.34 | - |

Data derived from a similar quinolin-yloxy acetic acid derivative for illustrative purposes. scirp.org

Mass spectrometry (MS) is an essential analytical technique used alongside NMR to confirm the structure of this compound. researchgate.net It provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.

When coupled with a chromatographic separation method, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. ekb.eg In the analysis of this compound, MS helps to:

Confirm the molecular weight and elemental composition determined from NMR data. researchgate.net

Provide structural information through analysis of fragmentation patterns. The way the molecule breaks apart in the mass spectrometer gives clues about the connectivity of its atoms and the location of functional groups.

Detect and identify related compounds and potential metabolites in biological or environmental samples. ekb.eg

For instance, analysis of extracts from Piper species by LC-MS can confirm the presence of this compound by matching its retention time and mass spectrum with that of a known standard. ekb.eg

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. scirp.org For a molecule like this compound, which is a benzoic acid derivative, key IR absorption bands would include: scirp.orgresearchgate.net

A broad peak for the O-H stretch of the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A sharp, strong peak for the C=O (carbonyl) stretch of the carboxylic acid, usually around 1700-1725 cm⁻¹.

Peaks corresponding to C=C stretching in the aromatic ring, found in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations for the acid and phenol (B47542) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems (alternating double and single bonds) within a molecule. msu.edu The aromatic ring and other conjugated portions of the this compound structure absorb UV light, causing electronic transitions. The wavelength of maximum absorbance (λmax) can help confirm the presence of the chromophore. researchgate.net For aromatic acids, typical absorptions occur in the UV region, and the exact λmax values can be influenced by the substitution pattern on the aromatic ring and the solvent used for analysis. researchgate.netagriculturejournals.cz

Chromatographic Techniques for Separation and Quantification of this compound

Chromatography is indispensable for the isolation, purification, and quantification of this compound from its natural source and for the analysis of its metabolites.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile organic compounds like this compound from complex plant extracts. jocpr.comwjpmr.com Developing a robust HPLC method is critical for obtaining accurate and reproducible results. The process involves optimizing several parameters to achieve good separation (resolution) between this compound and other components in the sample. gyanvihar.org

Key steps in HPLC method development for an organic acid like this compound include: aurigeneservices.comresearchgate.net

Column Selection: A reversed-phase (RP) column, such as a C18 or C8, is typically the first choice. The nonpolar stationary phase effectively retains organic molecules from a polar mobile phase.

Mobile Phase Selection: A mixture of water (often with a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. The ratio is adjusted to control the retention time of the analyte.

pH Control: For an acidic compound, the pH of the mobile phase is crucial. Adjusting the pH to be well below the pKa of the carboxylic acid group (typically pH 2.5-3.0 using buffers like phosphate (B84403) or acids like orthophosphoric acid) ensures the molecule is in its neutral, protonated form, leading to better retention and sharper peaks on a reversed-phase column.

Detector Selection: A UV detector is commonly used, with the wavelength set to the λmax of this compound to ensure maximum sensitivity. aurigeneservices.com

Optimization: Parameters such as flow rate, column temperature, and injection volume are fine-tuned to achieve optimal peak shape, resolution, and analysis time.

Once developed, the method must be validated for linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose, such as quality control or quantitative analysis. jocpr.com

Table 2: Typical Parameters for a Reversed-Phase HPLC Method for an Organic Acid

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | C18 Column (e.g., 250 x 4.6 mm, 5 µm) | Provides a nonpolar surface for retention. aurigeneservices.com |

| Mobile Phase | Acetonitrile : Buffered Water (pH ~2.8) | Elutes compounds based on their polarity. jocpr.com |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time to separate complex mixtures. gyanvihar.org |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and affects peak resolution. aurigeneservices.com |

| Column Temperature | 20 - 40 °C | Affects viscosity and retention; kept constant for reproducibility. aurigeneservices.com |

| Detection | UV/PDA Detector (e.g., at 210 nm) | Quantifies the analyte based on its UV absorbance. researchgate.net |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. aurigeneservices.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile compounds. researchgate.net While this compound itself is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and hydroxyl groups, it can be analyzed using this method after a chemical derivatization step.

Derivatization involves converting the polar functional groups into less polar, more volatile derivatives (e.g., through silylation or esterification). This process makes the molecule suitable for vaporization and passage through the GC column. GC-MS is particularly useful for analyzing the metabolic fate of this compound. If the compound is metabolized in a biological system, its metabolites can be extracted, derivatized, and then identified using GC-MS.

The process involves:

The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase.

As each compound elutes from the GC column, it enters the mass spectrometer.

The mass spectrometer ionizes the compounds and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

By comparing these mass spectra to libraries of known compounds (like the NIST library), the identity of the metabolites can be determined.

This technique has been widely used to analyze the chemical composition of essential oils from Piper species, the genus from which this compound is derived, identifying numerous related volatile and semi-volatile metabolites. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a cornerstone in the sensitive and selective quantification of diterpenes like this compound from complex biological matrices. researchgate.netrsc.org This powerful analytical technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high specificity and sensitivity of tandem mass spectrometry. rsc.orgmdpi.com The coupling of these two technologies allows for the effective detection and quantification of low-concentration analytes by significantly reducing background noise and matrix interference. creative-proteomics.com

The high sensitivity of LC-MS/MS is particularly advantageous in pharmacokinetic studies or when analyzing trace levels of compounds in natural extracts. mdpi.com The methodology involves a two-stage mass analysis. The first stage selects a specific parent ion (for instance, the molecular ion of this compound), which is then fragmented. The second stage analyzes a specific fragment ion, creating a highly selective transition that is unique to the target analyte. This process, often performed in Multiple Reaction Monitoring (MRM) mode, enhances the accuracy of quantification by minimizing interference from other compounds in the sample. creative-proteomics.com

Achieving optimal sensitivity in LC-MS/MS analysis is critically dependent on several factors. The use of ultrapure, MS-grade solvents and reagents is mandatory to prevent contamination that can cause signal suppression, adduct formation, or elevated background noise. sigmaaldrich.com Furthermore, optimization of the ion source parameters, such as gas flows and temperatures, is crucial for efficient desolvation and ionization of the analyte, directly impacting detection limits. mdpi.com For many diterpenoids and other natural products, electrospray ionization (ESI) is a commonly employed technique. mdpi.com

| Sample Preparation | Proper extraction techniques (e.g., solid-phase extraction) are vital to remove interfering matrix components and concentrate the analyte. | mdpi.com |

Advanced Bioanalytical Approaches for this compound Research

Bioautography and Other Bioassay-Guided Methodologies

Bioassay-guided fractionation is a fundamental strategy in natural product research that systematically directs the isolation of biologically active compounds from complex mixtures. This approach was instrumental in the study of Piper crassinervium, leading to the identification of active constituents, including this compound. researchgate.net The process involves separating an extract into fractions and testing each fraction for a specific biological activity, such as antifungal or antibacterial effects. Only the active fractions are subjected to further separation, streamlining the search for novel bioactive molecules.

A key technique within this framework is bioautography. This method allows for the direct detection of antimicrobial compounds on a chromatogram. researchgate.net In the investigation of this compound and its synthesized analogs, bioautography was employed to assess their antifungal activity against the fungus Cladosporium cladosporioides. researchgate.net The method involves developing a chromatogram of the test compounds, which is then sprayed with a suspension of the target microorganism. After an incubation period, zones of growth inhibition appear where the active compounds are located on the chromatogram, providing a clear visual indication of their antifungal properties. researchgate.net

This approach is particularly valuable as it links the chemical profile of a sample directly to its biological activity, enabling researchers to pinpoint specific active compounds within a complex extract. The results from bioautography guided the understanding of the structure-activity relationships for this compound analogs. researchgate.net

Table 2: Application of Bioautography in this compound Research

| Methodology | Description | Application Example | Findings | Reference |

|---|---|---|---|---|

| Bioassay-Guided Fractionation | A process where crude extracts are separated and the resulting fractions are tested for biological activity to guide further purification. | Isolation of antifungal compounds from Piper crassinervium. | Led to the identification of this compound, flavanones, and prenylated hydroquinones as active agents. | researchgate.net |

| Direct Bioautography | A technique where a developed chromatogram is treated with a microbial suspension to visualize zones of growth inhibition. | Antifungal activity screening of this compound and its synthetic analogs. | Determined the activity against Cladosporium cladosporioides and helped establish structure-activity relationships. | researchgate.net |

Metabolomics and Flux Analysis in Response to this compound

While specific studies applying metabolomics and flux analysis to this compound have not been reported, these advanced bioanalytical approaches hold significant potential for elucidating its mechanism of action and cellular effects. Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. masseycancercenter.org Untargeted metabolomics, in particular, allows for the relative quantification of a wide array of metabolites in a single analysis, enabling the exploration of global metabolic pathways and the discovery of potential biomarkers. masseycancercenter.org

By treating a biological system (e.g., fungal cells) with this compound and comparing its metabolic profile to an untreated control, researchers could identify which metabolic pathways are significantly perturbed. This could reveal, for example, disruptions in amino acid metabolism, lipid biosynthesis, or central carbon metabolism, providing clues to the compound's antifungal mechanism. plos.org

Table 3: Potential Applications of Metabolomics and Flux Analysis in this compound Research

| Technique | Potential Application | Expected Insights | Reference |

|---|---|---|---|

| Untargeted Metabolomics | Global profiling of fungal or other target cells treated with this compound. | Identification of perturbed metabolic pathways (e.g., lipid, amino acid, carbohydrate metabolism) and potential biomarkers of activity. | masseycancercenter.org |

| Metabolic Flux Analysis (MFA) | Quantifying the rates of intracellular metabolic reactions in response to this compound treatment. | Revealing specific enzymatic steps or pathways that are inhibited or activated, providing a dynamic understanding of the mechanism of action. | creative-proteomics.commdpi.com |

| Integrated 'Omics' Approach | Combining metabolomics, flux analysis, and potentially transcriptomics/proteomics data. | A systems-level understanding of the cellular response to this compound, linking metabolic changes to gene and protein expression. | plos.orgnih.gov |

Future Research Directions and Translational Perspectives for Crassinervic Acid Studies

Resolving Structural Discrepancies and Absolute Configuration of Natural Crassinervic Acid

Future research on this compound must prioritize the definitive resolution of its chemical structure and absolute configuration. An enantioselective total synthesis of the compound, as reported in scientific literature, has been successfully achieved. scielo.brunimi.it This synthesis allowed for the assignment of the (S)-configuration to the naturally occurring levorotatory (-)-enantiomer. scielo.br However, significant discrepancies have been observed between the spectroscopic data of the synthetically produced this compound and the data from the natural isolate. scielo.brnih.gov These inconsistencies cast considerable doubt on the correctness of the originally proposed structure. scielo.br

Therefore, a critical future direction is to re-isolate this compound from its natural source, Piper crassinervium, and conduct extensive spectroscopic analysis using modern techniques such as advanced 2D NMR and high-resolution mass spectrometry. This will be instrumental in confirming the connectivity and stereochemistry of the molecule. Furthermore, X-ray crystallography of a suitable derivative would provide unambiguous proof of the structure and its absolute configuration. The total synthesis of any revised structural proposals will be essential for final confirmation. scielo.br

Elucidating Comprehensive Biosynthetic Pathways of this compound

Understanding the biosynthetic pathway of this compound is fundamental for its potential biotechnological production. Studies on related compounds in the Piper genus suggest that prenylated benzoic acid derivatives are synthesized via the shikimate pathway, with p-hydroxybenzoic acid (p-HBA) serving as a key precursor. scielo.brnih.gov In Piper gaudichaudianum, for instance, the biosynthesis of gaudichaudianic acid involves the production of p-HBA through the β-oxidative pathway. scielo.br The terpene-derived side chains are typically formed through the mevalonate (B85504) and methylerythritol phosphate (B84403) pathways. scielo.br

Future research should focus on identifying the specific enzymes and genes involved in the biosynthesis of this compound in Piper crassinervium. This can be achieved through transcriptomic and genomic analyses of the plant. scielo.br Elucidating the complete pathway, including the specific prenyltransferases and tailoring enzymes, will not only provide valuable insights into plant secondary metabolism but also open up avenues for producing this compound and its derivatives in microbial hosts.

Discovery and Characterization of Novel this compound Derivatives

The discovery and characterization of new derivatives of this compound are crucial for exploring the chemical diversity of this class of compounds and for developing structure-activity relationships. nih.gov Researchers have already synthesized a series of analogs of this compound to investigate the structural features essential for its antifungal activity. nih.govresearchgate.net These studies often involve modifications to the side chain, which can be achieved through methods like the aldol (B89426) reaction followed by reduction, hydrolysis, and oxidation. researchgate.net

Future efforts should be directed towards isolating new natural derivatives from various Piper species, which are known to produce a rich array of prenylated benzoic acid derivatives. scielo.brresearchgate.netijpsr.com Additionally, synthetic chemistry can be employed to create a broader range of novel derivatives. These new compounds should be thoroughly characterized using spectroscopic methods, and their biological activities should be evaluated to identify derivatives with improved potency or novel mechanisms of action.

Deeper Investigation into Molecular Mechanisms of Action for this compound

While this compound is known for its antifungal properties, a detailed understanding of its molecular mechanism of action is still lacking. gerli.com As a phenolic compound, it is generally thought that its antifungal activity may stem from its ability to disrupt the cytoplasmic membrane, leading to cell lysis. researchgate.net This is a common mechanism for many phenolic compounds. researchgate.net

A more specific hypothesis has been put forward through a molecular docking study, which suggested that this compound could act as an inhibitor of N-myristoyl transferase (NMT) in Candida albicans. scielo.org.co NMT is a crucial enzyme for the growth of this pathogenic fungus. scielo.org.co Future research should aim to experimentally validate this hypothesis. This could involve enzymatic assays to measure the inhibitory effect of this compound on NMT. Furthermore, global approaches like transcriptomics and proteomics could be used to identify other cellular pathways affected by this compound treatment in fungi.

Potential Applications of this compound in Agricultural or Pharmaceutical Research

The demonstrated antifungal activity of this compound against phytopathogenic fungi like Cladosporium cladosporioides highlights its potential for development as a natural fungicide in agriculture. researchgate.netgerli.com Its use could offer a safer alternative to synthetic fungicides for managing plant diseases. researchgate.net

In the realm of pharmaceutical research, this compound serves as a promising lead compound for the development of new antifungal drugs. ijpsr.com The rise of drug-resistant fungal strains necessitates the discovery of novel antifungal agents, and natural products are a valuable source for such discoveries. researchgate.net Further research should focus on evaluating the spectrum of its antifungal activity against a wider range of human and plant pathogens. Structure-activity relationship studies on its derivatives can guide the design of more potent and selective antifungal compounds. nih.gov

Sustainable Production and Supply of this compound for Research Purposes

A sustainable and reliable supply of this compound is essential to support further research and development. While it can be isolated from Piper crassinervium, this method is often not scalable and can have ecological implications. gerli.com The total synthesis of this compound has been successfully achieved, which is a significant step towards a sustainable supply. scielo.brnih.gov

Future research should focus on optimizing the existing synthetic routes to make them more efficient and cost-effective. nih.gov An N-heterocyclic carbene (NHC)-catalyzed enantioselective boryl conjugate addition has been identified as a key step in a recent synthetic approach. nih.gov Exploring biotechnological production methods, such as heterologous expression of the biosynthetic pathway in microorganisms like yeast or bacteria, could provide a highly sustainable and scalable source of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating Crassinervic acid from natural sources, and how can purity be validated?

- Methodology : Use column chromatography with silica gel or reverse-phase HPLC for initial separation, followed by spectroscopic techniques (NMR, IR) and mass spectrometry (LC-MS) for structural confirmation. Validate purity via high-resolution mass spectrometry (HRMS) and analytical HPLC with UV detection at relevant wavelengths (e.g., 210–280 nm) .

- Experimental Design : Include a control sample (e.g., a known this compound standard) to compare retention times and spectral profiles. Document solvent systems, gradient conditions, and column specifications to ensure reproducibility .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodology : Prioritize in vitro assays targeting enzymes or pathways relevant to its reported biological activity (e.g., antimicrobial or anti-inflammatory effects). Use dose-response curves to determine IC₅₀ values. Include positive controls (e.g., established inhibitors) and triplicate measurements to assess reproducibility .

- Data Interpretation : Apply statistical tests (e.g., ANOVA) to compare experimental and control groups. Report confidence intervals and p-values to validate significance .

Advanced Research Questions

Q. How can conflicting data on this compound’s enzymatic inhibition mechanisms be resolved?

- Methodology :

Replicate Studies : Ensure identical experimental conditions (pH, temperature, substrate concentration) across labs.

Kinetic Analysis : Use Lineweaver-Burk plots to distinguish between competitive, non-competitive, or uncompetitive inhibition .

Structural Modeling : Perform molecular docking simulations to predict binding sites and compare results with mutagenesis studies .

- Data Contradiction Analysis : Create a comparative table summarizing variables and outcomes from conflicting studies (Table 1).

Table 1 : Variables Impacting Enzymatic Inhibition Studies of this compound

| Variable | Study A (2020) | Study B (2023) | Proposed Resolution |

|---|---|---|---|

| pH | 6.5 | 7.2 | Standardize to 6.8 |

| Substrate (µM) | 100 | 200 | Test intermediate range |

| Assay Duration | 30 min | 60 min | Conduct time-course analysis |

- Supporting Evidence : Cross-reference results with structural analogs or co-crystallization data if available .

Q. What strategies optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology :

Reaction Optimization : Use design of experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity).

Analytical Workflow : Monitor reactions via TLC or inline IR spectroscopy. Isolate intermediates for NMR characterization to identify yield-limiting steps .

- Data Validation : Compare synthetic yields across 3+ independent trials and calculate standard deviations to ensure robustness .

Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) data?

- Methodology :

In Vivo Studies : Administer this compound via oral and intravenous routes in rodent models. Collect plasma samples at timed intervals and quantify using LC-MS/MS.

Compartmental Modeling : Apply non-linear mixed-effects modeling (e.g., Phoenix WinNonlin) to estimate absorption rates and bioavailability .

- Ethical Considerations : Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for reporting .

Methodological Best Practices

- Data Reproducibility : Archive raw datasets (spectra, chromatograms) in public repositories like Zenodo or Figshare with unique DOIs .

- Bias Mitigation : In bioactivity studies, use blinded analysis and randomize sample processing order to reduce experimental bias .

- Literature Synthesis : Use federated search tools (e.g., PubMed, SciFinder) to aggregate data from patents, preprints, and peer-reviewed studies. Track citations via tools like Web of Science to identify emerging trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.